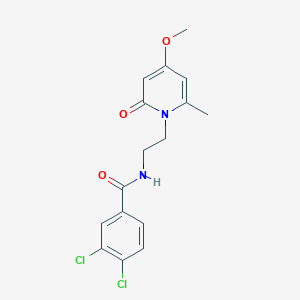

3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3/c1-10-7-12(23-2)9-15(21)20(10)6-5-19-16(22)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPZNVKBUKEOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034267-30-4 |

| Molecular Formula | C₁₆H₁₆Cl₂N₂O₃ |

| Molecular Weight | 355.2 g/mol |

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.

Case Study: Antitumor Activity

In a study assessing the compound's effect on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549), it was found that:

- IC50 Values : The compound demonstrated IC50 values lower than those of standard drugs like doxorubicin, indicating superior potency in specific cell lines.

- Mechanism : Flow cytometry analysis revealed that the compound induces G2/M phase arrest and triggers apoptotic pathways in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the compound can enhance its biological activity. Key findings include:

- Chlorine Substituents : The presence of chlorine atoms on the benzene ring significantly increases cytotoxicity against cancer cells.

- Pyridine Derivatives : The incorporation of pyridine moieties enhances binding affinity to target proteins involved in cell signaling pathways related to cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 335.4 g/mol. It features a dichlorobenzamide structure linked to a pyridine derivative, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds similar to 3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain substituted benzamides could inhibit the growth of leukemia and CNS cancer cells effectively .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against pathogenic bacteria. Studies have shown that related compounds possess inhibitory effects on bacteria such as Porphyromonas gingivalis and Escherichia coli, suggesting potential applications in treating periodontal diseases .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, certain derivatives have been tested for their inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease and type 2 diabetes mellitus respectively .

Cytotoxicity Analysis

Cytotoxicity studies reveal that this compound exhibits selective toxicity against cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies. The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure can enhance cytotoxicity against specific cancer types .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Derivative : The initial step involves synthesizing the pyridine ring with methoxy and methyl substitutions.

- Amide Bond Formation : The benzamide moiety is introduced through coupling reactions with appropriate chlorinated benzoyl derivatives.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR, IR spectroscopy, and mass spectrometry.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

These findings demonstrate the versatility of the compound in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide with structurally analogous benzamide derivatives, focusing on substituents, synthesis, and bioactivity:

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: The pyridinone moiety in the target compound introduces a rigid, hydrogen-bond-capable heterocycle, contrasting with the oxadiazole in Compound 32, which may enhance metabolic stability . Alkyl/cyclohexyl groups (e.g., in ) likely improve lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting.

Synthetic Accessibility :

- Compound 32’s synthesis (65% yield) highlights the feasibility of coupling dichlorobenzoyl chlorides with nitrogen-rich heterocycles, a strategy that could be adapted for the target compound .

Research Findings and Limitations

Comparative studies are needed to validate its efficacy and selectivity.

Structural vs. Functional Divergence: The pyridinone group distinguishes the target compound from analogs with simpler alkyl chains (e.g., ). This moiety may reduce off-target interactions but could also affect solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, and what are the critical parameters for optimizing yield and purity?

- Methodology : The synthesis typically involves amide bond formation between 3,4-dichlorobenzoic acid derivatives and the ethylamine-linked pyridinone moiety. Key steps include:

- Activation of the carboxylic acid using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Critical parameters: Reaction temperature (0–25°C), stoichiometric control of reagents, and inert atmosphere to prevent hydrolysis of intermediates. Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively employed to characterize the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., dichloro groups at C3/C4 of benzamide, methoxy and methyl groups on the pyridinone ring). Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and pyridinone carbonyl (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃O groups) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structural determination?

- Methodology : For X-ray crystallography:

- Use SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) to handle twinning or disorder in the pyridinone ring .

- Validate with R-factors (R₁ < 0.05) and cross-check hydrogen-bonding networks against DFT-calculated geometries .

- Address low-resolution data by integrating complementary techniques like powder XRD or solid-state NMR.

Q. How does the substitution pattern on the pyridinone ring influence binding affinity to metalloproteinases (e.g., MT1-MMP), and what in vitro assays validate this interaction?

- Methodology :

- Structure-Activity Relationship (SAR) : Modifying the methoxy or methyl groups alters steric and electronic interactions with the MMP active site. For example, bulkier substituents may reduce affinity due to clashes in the S1’ pocket .

- In Vitro Assays :

- Fluorogenic Substrate Assay : Use quenched fluorescent peptides (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure enzyme inhibition (IC₅₀ values).

- Zymography : Detect MMP activity via gelatin degradation bands in SDS-PAGE gels .

Q. What computational methods predict the compound’s binding mode to target enzymes, and how do they align with experimental data?

- Methodology :

- Molecular Docking (AutoDock Vina, Glide) : Simulate binding poses in the MMP active site, prioritizing hydrogen bonds with catalytic Zn²⁺ and hydrophobic interactions with the HPX domain .

- Molecular Dynamics (MD) Simulations : Assess stability of docked complexes (e.g., 100-ns trajectories in GROMACS) to identify critical residue interactions (e.g., Glu240, Leu188) .

Q. How do hydrogen-bonding networks and π-π interactions in the crystalline form affect physicochemical properties?

- Methodology :

- X-ray Crystallography : Reveals intermolecular interactions (e.g., N-H⋯O hydrogen bonds between amide groups, π-π stacking of benzamide rings) that influence solubility and thermal stability .

- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with crystal packing efficiency.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Validation Pipeline :

Re-examine force field parameters in docking studies (e.g., partial charges for Cl substituents).

Perform alanine scanning mutagenesis on target enzymes to confirm critical binding residues.

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.